N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide
Description
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide is a cyclohexylacetamide derivative characterized by a hydroxy-ethoxy substituent at the para position of the cyclohexyl ring. Its structure combines a hydrophilic hydroxy-ethoxy group with a lipophilic cyclohexyl-acetamide backbone, which may influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
N-[4-(2-hydroxyethoxy)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(13)11-9-2-4-10(5-3-9)14-7-6-12/h9-10,12H,2-7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGUQIBZYRPNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide typically involves the reaction of cyclohexylamine with ethylene oxide to introduce the hydroxy-ethoxy group, followed by acetylation to form the acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide exhibit significant anticancer properties. For instance, studies on structurally related compounds have shown promising results in inhibiting cancer cell proliferation. In one study, a series of derivatives were synthesized and screened against HeLa cells, revealing IC50 values indicating effective anticancer activity .
Neuropharmacology
The compound has potential applications in neuropharmacology, particularly as an anticonvulsant agent. Similar acetamide derivatives have been evaluated for their ability to modulate neuronal activity and have shown efficacy in reducing seizure frequency in animal models . The mechanism often involves the modulation of neurotransmitter systems, particularly through interactions with GABA receptors.
Synthetic Organic Chemistry Applications
This compound can serve as a versatile building block in synthetic organic chemistry. Its unique structure allows for the development of more complex molecules through various chemical reactions, such as:
- Multicomponent Reactions (MCRs): These reactions enable the synthesis of diverse heterocycles that can be biologically active .
- Functionalization: The hydroxyl group in the compound allows for further modifications, enhancing its utility in drug design.
Case Study 1: Anticancer Screening
A study involving a series of acetamide derivatives highlighted the anticancer potential of compounds similar to this compound. The derivatives were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity with some compounds achieving IC50 values below 1 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 0.33 |
| 2 | MCF-7 | 0.58 |
| 3 | A549 | >100 |
Case Study 2: Neuropharmacological Evaluation
In another study focusing on anticonvulsant activity, trans- and cis- forms of related acetamides were synthesized and tested in mice models. One compound exhibited an ED50 value of 42.97 mg/kg, indicating significant anticonvulsant properties .
| Compound Form | ED50 (mg/kg) | TD50 (mg/kg) |
|---|---|---|
| Trans | 42.97 | 105.67 |
| Cis | TBD | TBD |
Mechanism of Action
The mechanism of action of N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-ethoxy group can form hydrogen bonds with target molecules, while the acetamide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table highlights key structural and physicochemical differences between N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide and related compounds:
Key Observations :
- Hydrophilicity : The hydroxy-ethoxy group in the target compound enhances hydrophilicity compared to halogenated (e.g., ISRIB-A14) or fully lipophilic analogs (e.g., N-[4-(cyclohexyloxy)cyclohexyl]acetamide).
- Bioactivity : Halogenated derivatives (e.g., ISRIB-A14) and piperazine-containing analogs () are associated with enhanced receptor binding or metabolic stability .
Pharmacological and Functional Comparisons
- ISRIB Series () : These compounds modulate eIF2B activity, with halogenated derivatives (e.g., ISRIB-A14) showing potent antagonism due to enhanced steric and electronic effects .
- Kappa Opioid Receptor Analogs (): N-[(2-aminocyclohexyl)aryl]acetamides exhibit high kappa selectivity (>100:1 over mu receptors). The absence of a hydroxy-ethoxy group in these analogs suggests that aromatic substituents are critical for opioid receptor binding .
Biological Activity
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be classified as an amide due to its acetamide group. The presence of a cyclohexyl ring and a hydroxyethoxy group contributes to its unique chemical properties, which influence its interaction with biological targets.
Molecular Structure
- Chemical Formula : CHNO
- Molecular Weight : 211.29 g/mol
- CAS Number : 82978-00-5
The three-dimensional arrangement of these groups is crucial for the compound's pharmacological properties, influencing its binding affinity to various biological targets.
The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Studies have shown that compounds related to this compound can inhibit specific kinases associated with cancer progression. For instance, small-molecule inhibitors targeting Nek2, a kinase involved in cell cycle regulation, have demonstrated potential in suppressing tumor growth in various cancer cell lines .
Case Study: Nek2 Inhibition
A study highlighted the synthesis and evaluation of small-molecule inhibitors targeting Nek2. These inhibitors showed significant potency against tumor cells with IC values ranging from 0.022 μM to 0.62 μM . This suggests that this compound may also exhibit similar inhibitory effects due to structural similarities.
Antimicrobial Activity
This compound's potential antimicrobial activity has been explored through various assays. Compounds in this class have shown effectiveness against a range of bacterial strains, indicating that they may act as effective antibacterial agents.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 40 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been documented, suggesting that this compound may also possess similar effects. Research indicates that amides can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to the hydroxyethoxy group or cyclohexane ring can significantly impact its biological activity.
SAR Insights
- Hydroxy Group : The presence of the hydroxy group enhances solubility and bioavailability.
- Cyclohexane Ring : Variations in the ring structure can alter binding affinity to target proteins.
- Acetamide Group : Essential for maintaining the compound's overall stability and activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
